Boc-beta-N,N-diethanolamino-L-Ala
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate (Boc2O) for the Boc protection .
Industrial Production Methods
Industrial production methods for Boc-beta-N,N-diethanolamino-L-Ala are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Boc-beta-N,N-diethanolamino-L-Ala can undergo various chemical reactions, including:
Oxidation: The diethanolamino moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Boc-beta-N,N-diethanolamino-L-Ala has various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Boc-beta-N,N-diethanolamino-L-Ala involves its interaction with molecular targets such as enzymes and receptors. The Boc group provides protection to the amino group, allowing selective reactions to occur at other sites. The diethanolamino moiety can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
- Boc-beta-N,N-dimethylamino-L-Ala
- Boc-beta-N,N-diethylamino-L-Ala
- Boc-beta-N,N-dipropylamino-L-Ala
Uniqueness
Boc-beta-N,N-diethanolamino-L-Ala is unique due to its diethanolamino moiety, which provides distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Properties
Molecular Formula |
C12H24N2O6 |
---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
(2S)-3-[bis(2-hydroxyethyl)amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C12H24N2O6/c1-12(2,3)20-11(19)13-9(10(17)18)8-14(4-6-15)5-7-16/h9,15-16H,4-8H2,1-3H3,(H,13,19)(H,17,18)/t9-/m0/s1 |
InChI Key |
JKQOYCLOCWKYPO-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CN(CCO)CCO)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN(CCO)CCO)C(=O)O |
Origin of Product |
United States |
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